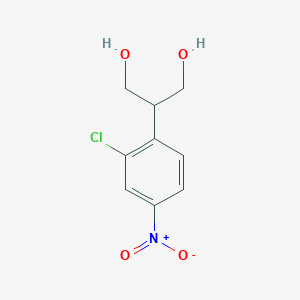
9-Benzyl-1-(2-oxo-2-phenylethyl)-1,9-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl and phenylethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting from basic precursors like adenine or guanine, the purine core is constructed through cyclization reactions.
Substitution Reactions: Benzyl and phenylethyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and phenylethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming additional oxo groups or altering the existing ones.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, phenylethyl halides, under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution could result in various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine with a simpler structure.
Guanine: Another naturally occurring purine, part of DNA and RNA.
Caffeine: A methylated purine with stimulant properties.
Uniqueness
9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines.
Propriétés
Numéro CAS |
95633-81-1 |
|---|---|
Formule moléculaire |
C20H16N4O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
9-benzyl-1-phenacylpurin-6-one |
InChI |
InChI=1S/C20H16N4O2/c25-17(16-9-5-2-6-10-16)12-24-14-22-19-18(20(24)26)21-13-23(19)11-15-7-3-1-4-8-15/h1-10,13-14H,11-12H2 |
Clé InChI |
SEFVLHWLFPVALO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=O)CC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)
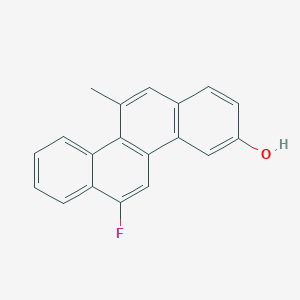

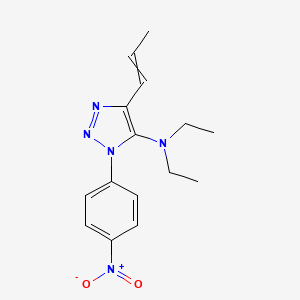
![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

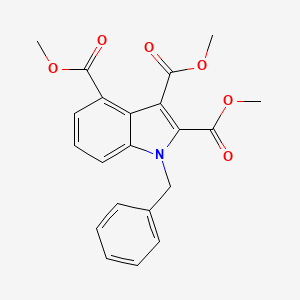
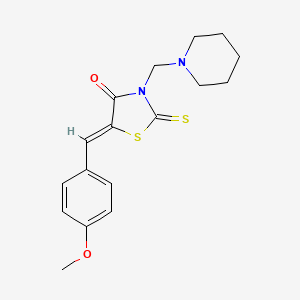
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)

